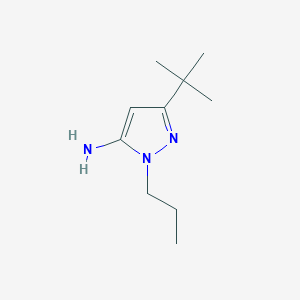
3-Nitrocinnamoyl chloride
概要
説明
3-Nitrocinnamoyl chloride is an organic compound that belongs to the class of cinnamoyl chlorides It is characterized by the presence of a nitro group (-NO2) attached to the cinnamoyl moiety
準備方法
3-Nitrocinnamoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-nitrocinnamic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Nitrocinnamic acid+SOCl2→3-Nitro cinnamoyl chloride+SO2+HCl
Another method involves the use of oxalyl chloride (COCl)2 as the chlorinating agent. The reaction is typically carried out in the presence of a catalytic amount of dimethylformamide (DMF) to facilitate the formation of the acyl chloride.
化学反応の分析
3-Nitrocinnamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The compound can undergo oxidation reactions to form nitro derivatives with higher oxidation states.
Common reagents and conditions used in these reactions include bases like pyridine, solvents like dichloromethane (DCM), and catalysts like palladium.
科学的研究の応用
3-Nitrocinnamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Nitrocinnamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity.
類似化合物との比較
3-Nitrocinnamoyl chloride can be compared with other cinnamoyl chlorides and nitro-substituted compounds:
Cinnamoyl Chloride: Lacks the nitro group, making it less reactive in certain redox reactions.
4-Nitrocinnamoyl Chloride: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Cinnamic Acid: The parent compound without the acyl chloride functionality, used in different synthetic applications.
The presence of the nitro group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C9H6ClNO3 |
|---|---|
分子量 |
211.60 g/mol |
IUPAC名 |
3-(3-nitrophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c10-9(12)5-4-7-2-1-3-8(6-7)11(13)14/h1-6H |
InChIキー |
ORIBWNWUGUWUKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B8742253.png)





![4-[1,3]Dioxolan-2-yl-2-methoxyphenol](/img/structure/B8742300.png)
![5-ethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8742303.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B8742309.png)



![Diacetato[(S)-(-)-2,2'-bis(DI-P-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/structure/B8742337.png)
![N-Benzyl-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8742342.png)
